alpha-Chloro-alpha-(4-chlorophenyl)-acetyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

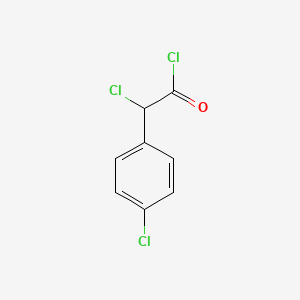

Alpha-chloro-alpha-(4-chlorophenyl)-acetyl chloride is a type of organic compound. It likely contains a chloroacetyl group (-COCH2Cl), which is a functional group containing a carbonyl group (C=O) and a chloromethyl group (-CH2Cl). This compound also has a 4-chlorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a chlorine atom attached to the 4th carbon .

Molecular Structure Analysis

The molecular structure of alpha-Chloro-alpha-(4-chlorophenyl)-acetyl chloride would likely include a six-membered aromatic ring (from the 4-chlorophenyl group) and a chloroacetyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. Without specific information, it’s difficult to provide a detailed properties analysis for alpha-Chloro-alpha-(4-chlorophenyl)-acetyl chloride .Applications De Recherche Scientifique

Metabolic Pathways

- Alpha-Chloro-alpha-(4-chlorophenyl)-acetyl chloride is involved in the metabolism of DDT and DDD. It is proposed that it forms by hydroxylation at the chlorinated sp3-side chain carbon of DDD to produce 2,2-bis(p-chlorophenyl)acetyl chloride, which is then hydrolyzed to DDA (Gold & Brunk, 1982).

Synthesis and Chemical Transformations

- The compound has been used in the improved synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, demonstrating its utility in organic synthesis (Wang Guo-hua, 2008).

- It is involved in the synthesis of various heterocycles, as demonstrated in a study exploring the reaction of 2,2,4,4-Tetramethyl-3-thioxocyclobutanone with gaseous chlorine to yield stable alpha-chloro sulfenyl chloride (Mlostoń, Majchrzak, Senning, & Søtofte, 2002).

Glycosylation Reactions

- Alpha-Chloro-alpha-(4-chlorophenyl)-acetyl chloride plays a role in the synthesis of carbohydrate derivatives. It has been used in the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Organic Acid Distribution

- Research on the octanol-water distributions of environmentally significant organic acid compounds, including 4-chloro-alpha-(4-chlorophenyl)benzeneacetic acid, helps in understanding the environmental behavior of such compounds (Jafvert, Westall, Grieder, & Schwarzenbach, 1990).

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-2-(4-chlorophenyl)acetyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPFZQIHJGMFCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Chloro-alpha-(4-chlorophenyl)-acetyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2474413.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]adamantane-1-carboxamide](/img/structure/B2474415.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2474416.png)

![2-[2-({4-Ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B2474418.png)

![(E)-3-(3,5-dimethoxyanilino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2474420.png)